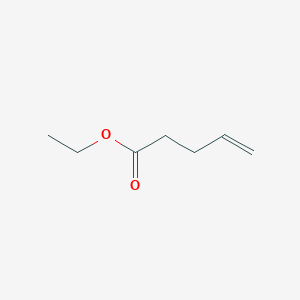
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of nitroimidazole derivative that has been synthesized using specific methods.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of DNA in microorganisms and cancer cells. It may also disrupt the electron transport chain in parasites, leading to their death.
Biochemische Und Physiologische Effekte
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the growth of various microorganisms by disrupting their DNA synthesis. Additionally, this compound has been found to have low toxicity in animal studies, making it a potentially safe compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate in lab experiments include its potential antimicrobial, antiparasitic, and anticancer properties. It is also a relatively safe compound with low toxicity. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate. One potential direction is to study its potential as an anticancer drug. Another direction is to investigate its potential as an antimicrobial and antiparasitic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to improve its solubility and bioavailability.
Conclusion:
In conclusion, Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Synthesemethoden
The synthesis of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate involves the reaction of ethyl bromopyruvate with 5-amino-2-methyl-4-nitroimidazole in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antimicrobial, antiparasitic, and anticancer properties. It has been tested against various strains of bacteria, fungi, and parasites, and has shown promising results in inhibiting their growth.
Eigenschaften
CAS-Nummer |
139975-80-7 |
|---|---|
Produktname |
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate |
Molekularformel |
C9H12BrN3O4 |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
ethyl 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H12BrN3O4/c1-3-17-7(14)4-5-12-6(2)11-9(8(12)10)13(15)16/h3-5H2,1-2H3 |
InChI-Schlüssel |
QHNLWJOCPDJOSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
Kanonische SMILES |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
Synonyme |
ETHYL 3-(5-BROMO-2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



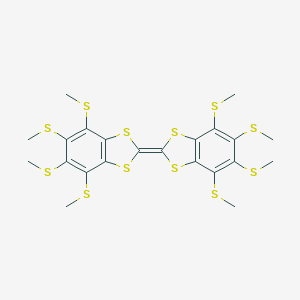
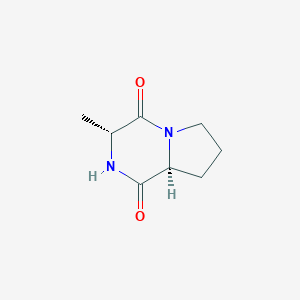
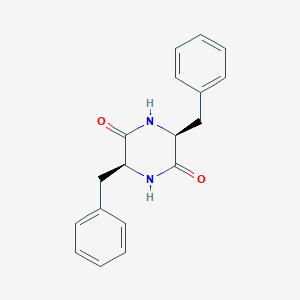
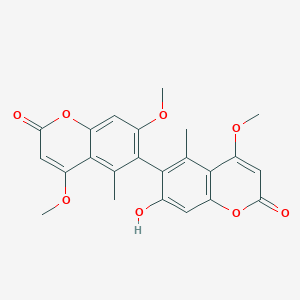
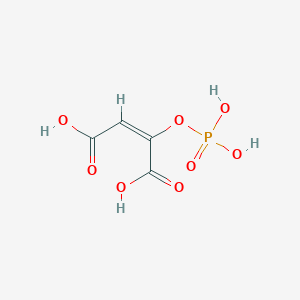
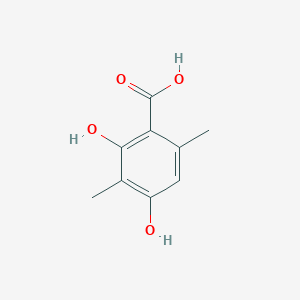
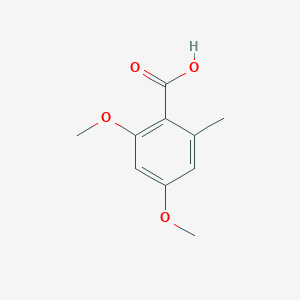
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
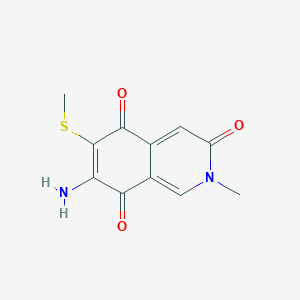

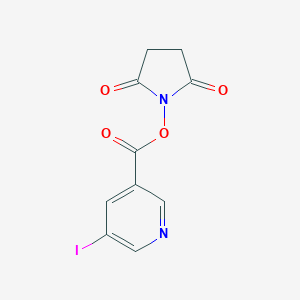
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
